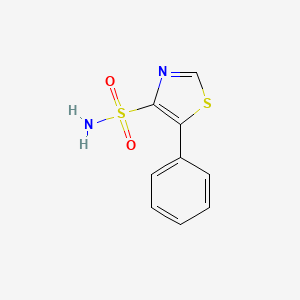

5-Phenyl-1,3-thiazole-4-sulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

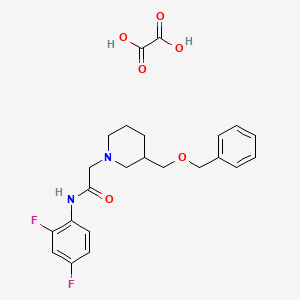

5-Phenyl-1,3-thiazole-4-sulfonamide is a derivative of thiazole, a heterocyclic compound that contains a five-membered ring with three carbon atoms, one sulfur atom, and one nitrogen atom . Thiazole derivatives, including this compound, have been studied for their wide range of biological activities, such as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .

Synthesis Analysis

The synthesis of this compound involves the cyclization of ethyl 2- { [1- (benzylsulfanyl)-2-oxo-2-phenylethyl]amino}-2-oxoacetate obtained from available reagents under the action of the Lawesson’s reagent and oxidative chlorination of the intermediate benzyl 5-phenyl-1,3thiazol-4-ylsulfide . The resulting sulfonyl chloride was then converted into a series of this compound derivatives .Molecular Structure Analysis

The thiazole ring in this compound is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The aromaticity is estimated by the chemical shift of the ring proton (between 7.27 and 8.77 ppm), and the calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include cyclization, oxidative chlorination, and conversion of sulfonyl chloride into sulfonamide derivatives .Scientific Research Applications

1. Medicinal Chemistry Applications

- Tautomeric Behavior Investigation : Sulfonamide derivatives like 5-Phenyl-1,3-thiazole-4-sulfonamide are explored for their tautomeric forms, which are crucial for pharmaceutical and biological activities. A study by Erturk et al. (2016) investigated such forms using spectroscopic methods, revealing that different forms (amino and imino) exhibit varied behaviors in different states (Erturk et al., 2016).

- DHFR Inhibitors : Riyadh et al. (2018) synthesized novel thiazoles and thiadiazoles incorporating sulfonamide groups as dihydrofolate reductase (DHFR) inhibitors. These compounds were evaluated for antimicrobial, anticancer, and DHFR inhibition potency (Riyadh et al., 2018).

2. Bioorganic Chemistry Applications

- Antimicrobial Activity : Krátký et al. (2012) synthesized novel sulfonamides containing specific scaffolds and evaluated their antimicrobial activity. They found significant activity against various bacteria and Mycobacterium strains (Krátký et al., 2012).

3. Enzyme Inhibition Applications

- Carbonic Anhydrase Inhibition : Several studies have focused on the inhibitory effects of sulfonamide-bearing thiazole compounds on carbonic anhydrase isoenzymes. Kılıcaslan et al. (2016) found that these compounds effectively inhibited carbonic anhydrase activity (Kılıcaslan et al., 2016).

- Antiproliferative Activities : Mert et al. (2014) reported the synthesis of pyrazole-sulfonamide derivatives and their antiproliferative activities against certain cell lines, demonstrating potential as anticancer agents (Mert et al., 2014).

4. Structural Studies

- Ghosh et al. (1987) conducted an X-ray structural study of a similar compound, highlighting its potential use in treating intestinal infections and providing detailed structural information (Ghosh et al., 1987).

Mechanism of Action

While the specific mechanism of action for 5-Phenyl-1,3-thiazole-4-sulfonamide is not explicitly mentioned in the retrieved papers, thiazole derivatives are known to have a wide range of pharmacological activities. For instance, some thiazole derivatives have been proposed for the prevention or treatment of cancer as inhibitors of ATM and DNA-PK .

Future Directions

The future directions for the study of 5-Phenyl-1,3-thiazole-4-sulfonamide could involve further exploration of its biological activities, particularly its potential as an anticancer agent . Additionally, more research could be conducted to understand its mechanism of action and to optimize its synthesis process.

Properties

IUPAC Name |

5-phenyl-1,3-thiazole-4-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O2S2/c10-15(12,13)9-8(14-6-11-9)7-4-2-1-3-5-7/h1-6H,(H2,10,12,13) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNCIPENUMRZABT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(N=CS2)S(=O)(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-({[3,3'-bithiophene]-5-yl}methyl)-N'-(2-cyanophenyl)ethanediamide](/img/structure/B2930564.png)

![N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-methoxybenzamide](/img/structure/B2930565.png)

![[4-(1-Phenylethyl)morpholin-2-yl]-thiomorpholin-4-ylmethanone](/img/structure/B2930568.png)

![2-methyl-3-phenyl-N,5-di(propan-2-yl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2930572.png)

![4-(2-methylbenzoyl)-N-[3-(morpholin-4-yl)propyl]-1H-pyrrole-2-carboxamide](/img/structure/B2930576.png)

![N-(4-ethoxyphenyl)-2-((4-oxo-3-(p-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2930580.png)

![4-[(2-chloro-1,3-thiazol-5-yl)methoxy]-N-(3,4-dimethoxyphenethyl)benzenesulfonamide](/img/structure/B2930583.png)

![4-[2-[4-(5-Ethylpyrimidin-2-yl)piperazin-1-yl]pyrimidin-4-yl]morpholine](/img/structure/B2930584.png)